3-(2,3-Dihydrobenzo[b]thiophen-2-yl)propanoic acid
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Overview
Description
3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base can yield the benzothiophene core, which can then be further functionalized to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high conductivity or specific optical characteristics
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1-benzothiophen-3-yl)propanoic acid
- 3-(2,3-dihydro-1-benzothiophen-4-yl)propanoic acid
- 2-(2,3-dihydro-1-benzothiophen-2-yl)acetic acid
Uniqueness
3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
Molecular Formula |
C11H12O2S |
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Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C11H12O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,9H,5-7H2,(H,12,13) |
InChI Key |
NRPGEOXKLDVUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C21)CCC(=O)O |
Origin of Product |
United States |
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